![molecular formula C21H19F2N3O2 B2762577 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-21-1](/img/structure/B2762577.png)
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The difluorophenyl and methoxyphenyl groups are likely to have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and methoxyphenyl groups could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug development. Researchers have investigated its potential as a platelet inhibiting drug , particularly in the context of ticagrelor synthesis . The biocatalytic reduction of a ketone intermediate in ticagrelor synthesis has been achieved using microorganisms, demonstrating high conversion rates and enantioselectivity . This application highlights its relevance in cardiovascular medicine.
Organic Synthesis
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can serve as a building block in organic synthesis. For instance, it can be directly extracted to synthesize (1R,2R)-2-(3,4-difluorophenyl) cyclopropane carboxylic acid ethyl ester with high yields and purity, simplifying the process and reducing safety risks . This green and efficient enzymatic approach is valuable for chemical production.
Crystallography and Polymorphism Studies
Novel crystalline polymorphs of this compound have been identified, providing insights into its solid-state properties. These polymorphs are essential for understanding stability, solubility, and formulation aspects in drug development . Researchers have characterized these structures using X-ray crystallography.
Triazole Derivatives
The compound has been explored in the context of triazole derivatives. Specifically, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate is a derivative that has been studied . Triazoles are versatile scaffolds with applications in medicinal chemistry, agrochemicals, and materials science.
Coordination Chemistry
Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)pyridine ligands have been synthesized. These complexes exhibit interesting coordination modes, where the ligand interacts with the metal center either as a neutral ligand or as an anion . Such studies contribute to our understanding of transition metal complexes and their reactivity.
Computational Chemistry
The compound’s electronic structure and reactivity can be explored through computational chemistry methods. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential interactions with other molecules.
Wirkmechanismus
Mode of Action
The presence of the difluorophenyl and methoxyphenyl groups suggests that it may interact with its target through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to predict the biochemical pathways it may affect. Compounds with similar structures have been found to interact with pathways involving pi3kδ , suggesting potential effects on cell proliferation and survival pathways.
Pharmacokinetics
For instance, the methoxy group could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing or synergistic molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-16-7-5-15(6-8-16)24-21(27)26-12-11-25-10-2-3-19(25)20(26)14-4-9-17(22)18(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHYJYZSGRRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

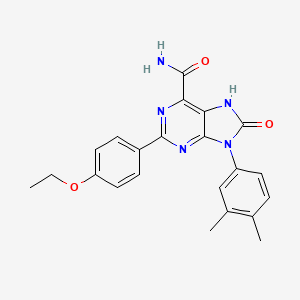

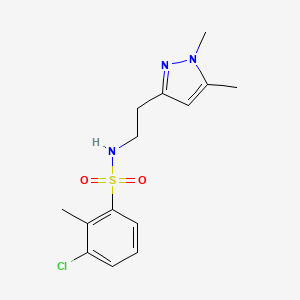
![(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile](/img/structure/B2762497.png)

![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)


![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)
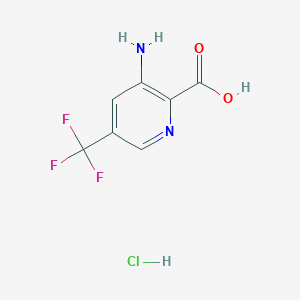
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
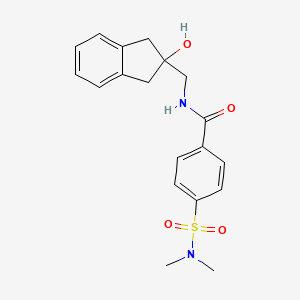
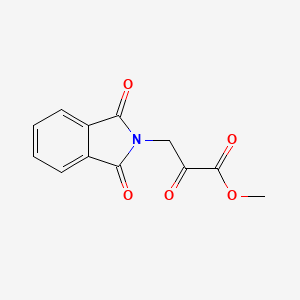
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)